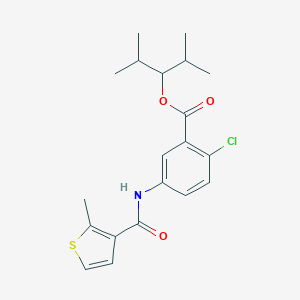

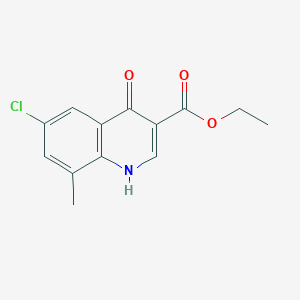

![molecular formula C12H8F6N2O2S B070935 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole CAS No. 175205-47-7](/img/structure/B70935.png)

4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole” is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of 1,3,4-Oxadiazoles .

Synthesis Analysis

The compound is synthesized through a multistep reaction sequence. The process involves the condensation of various aldehydes and acetophenones with a laboratory-synthesized acid hydrazide, which affords the Schiff’s bases. Cyclization of the Schiff bases then yields 1,3,4-oxadiazole derivatives .Molecular Structure Analysis

The molecular structure of “4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole” is characterized by spectral analysis . It is a derivative of 1,3,4-Oxadiazoles, which are known for their wide range of biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole” include condensation and cyclization . The condensation of various aldehydes and acetophenones with a laboratory-synthesized acid hydrazide yields the Schiff’s bases. These bases then undergo cyclization to produce 1,3,4-oxadiazole derivatives .Applications De Recherche Scientifique

Anti-Cancer Agent

This compound has been studied for its potential as an anti-cancer agent . The studies involved the synthesis of 1,3,4-oxadiazole derivatives of the compound and their biological assessment as potential candidates for anti-cancer agents .

Anti-Diabetic Agent

In addition to its potential anti-cancer properties, this compound has also been investigated for its anti-diabetic properties . The same series of 1,3,4-oxadiazole derivatives were assessed for their potential as anti-diabetic agents .

In Silico Studies

In silico studies have been conducted on this compound to examine the dynamic behavior of the candidates at the binding site of the protein . These studies involved molecular docking experiments on the synthesized compounds, followed by a molecular dynamic simulation .

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has been performed on this compound . Most of the synthesized compounds were found to follow Lipinski’s rule of 5, which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Orientations Futures

The future directions for the research on “4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole” could involve further investigation of its potential anti-cancer and anti-diabetic properties . Additionally, more in-depth studies could be conducted to understand its mechanism of action and to explore its potential applications in other fields.

Mécanisme D'action

Target of Action

The primary targets of the compound “4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole” are Aurora kinase A (AURKA) and vascular endothelial growth factor receptor 2 (VEGFR-2) . These proteins play crucial roles in cell division and angiogenesis, respectively, making them important targets in cancer therapy .

Mode of Action

The compound interacts with its targets through a hydrogen bond formed by the bridging -NH group and the Glu 260 residue of AURKA and VEGFR-2 . This interaction disrupts the normal function of these proteins, leading to changes in cell division and angiogenesis .

Biochemical Pathways

The compound’s interaction with AURKA and VEGFR-2 affects the pathways related to cell division and angiogenesis . Disruption of these pathways can lead to the inhibition of tumor growth and metastasis .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were predicted to follow Lipinski’s rule of 5 . This rule is a guideline for the druglikeness of a compound, suggesting that the compound has favorable bioavailability.

Result of Action

The compound has demonstrated significant bioactivity, with IC50 values of 9.48, 12.16, and 6.43 g/mL for derivatives 5b, 5c, and 5e, respectively . These results suggest that the compound has potent anti-glioblastoma effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, at room temperature, the compound has a short life cycle of 10–12 days

Propriétés

IUPAC Name |

4-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6N2O2S/c13-11(14,15)5-21-7-1-2-10(22-6-12(16,17)18)8(3-7)9-4-23-20-19-9/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUFTQZDWMUMQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C2=CSN=N2)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397050 |

Source

|

| Record name | 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175205-47-7 |

Source

|

| Record name | 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B70864.png)

![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)